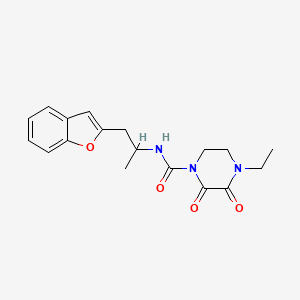

N-(1-(benzofuran-2-yl)propan-2-yl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(1-(benzofuran-2-yl)propan-2-yl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a synthetic molecule that appears to be related to a class of compounds that have been studied for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as benzofuran and carboxamide are present in the compounds that have been synthesized and tested for various biological activities.

Synthesis Analysis

The synthesis of related benzofuran derivatives has been described in the literature. For instance, a series of molecules including ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate derivatives were synthesized through a molecular hybridization approach, which involved combining a thiazole aminopiperidine core with a carbamide side chain . This suggests that the synthesis of this compound could potentially follow a similar multi-step synthetic route, possibly involving the formation of the benzofuran core followed by the introduction of the piperazine and carboxamide functionalities.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a fused aromatic system that can interact with biological targets. The benzofuran moiety is known to be a key pharmacophore in many biologically active compounds. The molecular interactions of such compounds with their targets can be quite specific, as seen in the study where the orientation and ligand-protein interactions of benzofuran derivatives with the Mycobacterium smegmatis DNA gyrase B subunit were investigated .

Chemical Reactions Analysis

The chemical reactivity of benzofuran derivatives can be influenced by the substituents attached to the core structure. In the context of the provided papers, the benzofuran derivatives were designed to inhibit the DNA gyrase enzyme in Mycobacterium tuberculosis, which suggests that the compounds can interact with the enzyme's active site and potentially inhibit its function . The specific chemical reactions that this compound might undergo would depend on its precise chemical structure, which is not fully detailed in the provided data.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this compound would be influenced by its molecular structure. The presence of the benzofuran core and the carboxamide group suggests that the compound could exhibit certain degrees of aromaticity, polarity, and potential for hydrogen bonding, which would affect its solubility, stability, and reactivity. The exact properties would need to be determined experimentally.

Aplicaciones Científicas De Investigación

Antimicrobial and Antibacterial Activities

Research on new pyridine derivatives, including those with benzofuran components, has shown variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This indicates a potential for developing new antibacterial agents from benzofuran derivatives (Patel, Agravat, & Shaikh, 2011). Another study synthesized phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, finding good chelating ability with Fe+2 ions and good scavenging activity with DPPH free radicals, suggesting antioxidant and antibacterial potential (Shankerrao, Bodke, & Mety, 2013).

Nootropic Activity

A study explored the synthesis of some 1,4-disubstituted 2-oxopyrrolidines and related compounds for their potential nootropic (cognitive enhancement) activities, indicating the interest in this chemical framework for developing brain health-related applications (Valenta, Urban, Taimr, & Polívka, 1994).

Polymerization Applications

The ADMET polymerization of amino-acid-based dienes, including studies on diketopiperazines, has been researched for creating unsaturated tertiary polyamides, highlighting the material science applications of these compounds (Führer & Schlaad, 2014).

Drug Discovery and Development

In the realm of drug discovery, benzofuran derivatives have been evaluated for their potential as anti-inflammatory, analgesic, and antipyretic agents, among others. This underscores the ongoing research into benzofuran and related structures for therapeutic uses. For instance, a series of benzofuran-2-carboxamides were synthesized and evaluated for their in vivo anti-inflammatory, analgesic, and antipyretic activities, with some derivatives exhibiting potent activities (Xie et al., 2014).

Mecanismo De Acción

Target of Action

Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran derivatives have diverse pharmacological activities, indicating a variety of interactions with their targets .

Biochemical Pathways

Benzofuran compounds are known to have a broad range of clinical uses, indicating that they likely affect multiple biochemical pathways .

Result of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects on various types of cancer cells .

Direcciones Futuras

Benzofuran compounds have shown promising pharmacological potential against various diseases such as Alzheimer’s and Parkinson’s. They are potential natural drug lead compounds . Therefore, the future research directions could involve further exploration of the therapeutic potential of benzofuran derivatives, including “N-(1-(benzofuran-2-yl)propan-2-yl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide”, for various diseases.

Propiedades

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-3-20-8-9-21(17(23)16(20)22)18(24)19-12(2)10-14-11-13-6-4-5-7-15(13)25-14/h4-7,11-12H,3,8-10H2,1-2H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYRIBMFGISNID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C)CC2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-(4-bromophenyl)-2-oxoethyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2499807.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2499812.png)

![Ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B2499816.png)

![2-(Allylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2499822.png)

![2,6-difluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2499824.png)

![N-[4-[4-(acetamidomethyl)phenyl]-1,3-thiazol-2-yl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2499825.png)

![7-Benzyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B2499828.png)